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Introduction
The field of transition metal-catalyzed cross-coupling has been revolutionized by the

exploration of alternative metals to palladium, with nickel emerging as a powerful, cost-

effective, and versatile catalyst. A key feature of nickel catalysis is its ability to access multiple

oxidation states, including the paramagnetic Ni(I) and Ni(III) states, which opens up unique

mechanistic pathways.[1] In particular, the involvement of Ni(III) intermediates has been

identified as a crucial element in a variety of cross-coupling reactions, enabling transformations

that are often challenging for other catalytic systems.

This document provides detailed application notes and protocols for several key organic cross-

coupling reactions that proceed via a Nickel(III) intermediate. The protocols are based on

seminal works in the field and are intended to serve as a practical guide for researchers in

organic synthesis and drug development.

Mechanistic Overview: The Role of Ni(III)
The intermediacy of Ni(III) is most prominently featured in two major catalytic cycles: the

Ni(I)/Ni(III) cycle and photoredox/nickel dual catalysis.
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1. The Ni(I)/Ni(III) Catalytic Cycle: This cycle is often operative in reductive cross-coupling

reactions. A Ni(I) species, generated in situ from a Ni(II) precatalyst, undergoes oxidative

addition with an electrophile to form a Ni(III) intermediate. This high-valent nickel complex then

readily undergoes reductive elimination to form the desired carbon-carbon or carbon-

heteroatom bond and regenerate a Ni(I) species, thus closing the catalytic cycle.[2][3]

2. Photoredox/Nickel Dual Catalysis: In this synergistic approach, a photocatalyst, upon

excitation by visible light, generates radical intermediates via single-electron transfer (SET).[1]

[4] These radicals are then intercepted by a nickel complex (often Ni(0) or Ni(II)) to generate a

Ni(III) species. Subsequent reductive elimination from this Ni(III) center affords the cross-

coupled product.[1][4] This dual catalytic system has proven to be exceptionally mild and

effective for a wide range of challenging cross-coupling reactions, particularly those involving

C(sp³)-hybridized centers.[1]

Data Presentation: Quantitative Overview of
Selected Ni(III)-Mediated Cross-Coupling Reactions
The following tables summarize the quantitative data for representative examples of Ni(III)-

mediated cross-coupling reactions.

Table 1: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides[5]
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Aryl
Halide

Alkyl
Halide
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Loadin
g
(mol%)
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(s)

Reduct
ant
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t

Time
(h)

Yield
(%)

1

4-

Iodoace

topheno

ne

1-

Iodooct

ane

NiCl₂·gl

yme (5)

dtbbpy

(10),

dppf

(10)

Mn DMPU 16 85

2

4-

Bromob

enzonitr

ile

1-

Iodobut

ane

NiCl₂·gl

yme (5)

dtbbpy

(10),

dppf

(10)

Mn DMPU 16 78

3

Methyl

4-

iodoben

zoate

1-

Iodohex

ane

NiCl₂·gl

yme (5)

dtbbpy

(10),

dppf

(10)

Mn DMPU 16 82

4

4-

Iodotolu

ene

1-

Iodopen

tane

NiCl₂·gl

yme (5)

dtbbpy

(10),

dppf

(10)

Mn DMPU 16 88

Table 2: Photoredox/Nickel Dual-Catalyzed Decarboxylative C(sp³)–C(sp²) Cross-Coupling[4]
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Entry
Carbo
xylic
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Aryl
Halide

Ni
Cataly
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(mol%)
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atalyst
(mol%)
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Solven
t

Time
(h)

Yield
(%)

1
N-Boc-

proline

4-

Iodotolu

ene

NiCl₂·gl

yme

(10)

Ir[dF(C

F₃)ppy]₂

(dtbbpy

)PF₆ (1)

K₂HPO₄ DMF 48 85

2

Phenyla

cetic

acid

4-

Bromoa

nisole

NiCl₂·gl

yme

(10)

Ir[dF(C

F₃)ppy]₂

(dtbbpy

)PF₆ (1)

K₂HPO₄ DMF 48 78

3

Cyclohe

xanecar

boxylic

acid

4-

Iodoben

zonitrile

NiCl₂·gl

yme

(10)

Ir[dF(C

F₃)ppy]₂

(dtbbpy

)PF₆ (1)

K₂HPO₄ DMF 72 65

Table 3: Thermally Driven Nickel-Catalyzed C-N Coupling of Haloarenes with B₂(NMe₂)₄[2]

Entry
Haloare
ne

B₂N₄
Reagent

Ni
Catalyst
(mol%)

Solvent
Temper
ature
(°C)

Time (h)
Yield
(%)

1

4-

Bromotol

uene

B₂(NMe₂)

₄

Ni(acac)₂

(10)
DMF 80 24 92

2

4-

Chloroani

sole

B₂(NMe₂)

₄

Ni(acac)₂

(10)
DMF 80 24 78

3

3-

Bromopy

ridine

B₂(NMe₂)

₄

Ni(acac)₂

(10)
DMF 80 24 85
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Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed
Reductive Cross-Coupling of Aryl Halides with Alkyl
Halides[5]
Materials:

Nickel(II) chloride dimethoxyethane complex (NiCl₂·glyme)

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

Manganese dust (<50 mesh)

Aryl halide

Alkyl halide

N,N'-Dimethylpropyleneurea (DMPU), anhydrous

Anhydrous ethyl acetate

Silica gel

Procedure:

To an oven-dried 4 mL vial equipped with a magnetic stir bar, add NiCl₂·glyme (5.5 mg, 0.025

mmol, 5 mol%), dtbbpy (13.4 mg, 0.05 mmol, 10 mol%), dppf (27.7 mg, 0.05 mmol, 10

mol%), and manganese dust (27.5 mg, 0.5 mmol, 1.0 equiv).

The vial is sealed with a Teflon-lined cap and evacuated and backfilled with argon three

times.

Under a positive pressure of argon, add the aryl halide (0.5 mmol, 1.0 equiv), the alkyl halide

(0.5 mmol, 1.0 equiv), and anhydrous DMPU (1.0 mL).
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The reaction mixture is stirred vigorously at room temperature for 16 hours. The color of the

reaction mixture typically changes from light brown to dark brown or black.

Upon completion, the reaction is opened to air and diluted with 10 mL of ethyl acetate.

The mixture is filtered through a short plug of silica gel, eluting with an additional 20 mL of

ethyl acetate.

The filtrate is concentrated under reduced pressure.

The residue is purified by flash column chromatography on silica gel to afford the desired

cross-coupled product.

Protocol 2: General Procedure for Photoredox/Nickel
Dual-Catalyzed Decarboxylative C(sp³)–C(sp²) Cross-
Coupling[4]
Materials:

Nickel(II) chloride dimethoxyethane complex (NiCl₂·glyme)

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst)

Carboxylic acid

Aryl halide

Potassium phosphate, dibasic (K₂HPO₄)

Anhydrous N,N-dimethylformamide (DMF)

Anhydrous diethyl ether

Silica gel

Procedure:
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In a nitrogen-filled glovebox, a 4 mL vial is charged with NiCl₂·glyme (4.4 mg, 0.02 mmol, 10

mol%), dtbbpy (8.0 mg, 0.03 mmol, 15 mol%), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2.4 mg,

0.002 mmol, 1 mol%).

To this vial, add the carboxylic acid (0.3 mmol, 1.5 equiv), the aryl halide (0.2 mmol, 1.0

equiv), and K₂HPO₄ (69.7 mg, 0.4 mmol, 2.0 equiv).

Anhydrous DMF (2.0 mL) is added, and the vial is sealed with a Teflon-lined cap.

The reaction vessel is removed from the glovebox and placed in a cooling block in front of a

34 W blue LED lamp.

The reaction is stirred at room temperature for 48-72 hours.

After the reaction is complete, the mixture is diluted with 10 mL of diethyl ether and filtered

through a pad of Celite®.

The filtrate is washed with water (3 x 10 mL) and brine (1 x 10 mL).

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in

vacuo.

The crude product is purified by flash chromatography on silica gel to yield the desired

product.

Protocol 3: General Procedure for Thermally Driven
Nickel-Catalyzed C-N Coupling of Haloarenes with
B₂(NMe₂)₄[2]
Materials:

Nickel(II) acetylacetonate (Ni(acac)₂)

Haloarene

Bis(dimethylamino)diboron (B₂(NMe₂)₄)
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Anhydrous N,N-dimethylformamide (DMF)

Anhydrous ethyl acetate

Silica gel

Procedure:

In a nitrogen-filled glovebox, an oven-dried Schlenk tube is charged with Ni(acac)₂ (5.1 mg,

0.02 mmol, 10 mol%).

The haloarene (0.2 mmol, 1.0 equiv) and B₂(NMe₂)₄ (34.0 mg, 0.2 mmol, 1.0 equiv) are

added to the tube.

Anhydrous DMF (0.5 mL) is added, and the Schlenk tube is sealed.

The reaction mixture is removed from the glovebox and heated to 80 °C in a preheated oil

bath with stirring for 24 hours.

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (10 mL)

and filtered through a short pad of Celite®.

The filtrate is washed with water (3 x 5 mL) and brine (1 x 5 mL).

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford the N,N-

dialkylaniline derivative.
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Caption: The Ni(I)/Ni(III) catalytic cycle in cross-coupling reactions.
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Caption: A general scheme for photoredox/nickel dual catalysis.
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Caption: A general experimental workflow for Ni-catalyzed cross-coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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